The Central Role of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide
The Central Role of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Central to the breakdown of a wide array of aromatic molecules in the absence of oxygen is the benzoyl-CoA pathway. This technical guide provides an in-depth exploration of a pivotal intermediate in this pathway: 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA. We will delve into its enzymatic formation and subsequent conversion, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and professionals in drug development. The primary model organism for this pathway is the denitrifying bacterium Thauera aromatica.
The Benzoyl-CoA Pathway: An Overview
Under anaerobic conditions, a diverse range of aromatic compounds are channeled into a central metabolic route that commences with their conversion to benzoyl-CoA.[1][2] This common intermediate then undergoes a series of reduction and ring-opening reactions. The initial and energetically challenging step is the dearomatization of benzoyl-CoA, catalyzed by the ATP-dependent benzoyl-CoA reductase, which produces cyclohexa-1,5-diene-1-carbonyl-CoA.[3] It is at this juncture that 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA emerges as a key player.
The Formation and Fate of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA
The lifecycle of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA within the benzoyl-CoA pathway is governed by a cascade of three key enzymes.
Formation: Hydration of Cyclohexa-1,5-diene-1-carbonyl-CoA
The first committed step after ring reduction is the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA. This reaction is catalyzed by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (also known as dienoyl-CoA hydratase). This enzyme adds a molecule of water across one of the double bonds of the cyclic diene, yielding 6-hydroxycyclohex-1-ene-1-carboxyl-CoA.[4][5]
Oxidation to a β-Ketoacyl-CoA
The newly formed 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA is then oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA. This dehydrogenation is carried out by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase .[1][6] This enzyme belongs to the family of β-hydroxyacyl-CoA dehydrogenases and plays a crucial role in preparing the alicyclic ring for cleavage.[1]
Ring Cleavage: Hydrolysis of 6-Oxocyclohex-1-ene-1-carbonyl-CoA
The final step involving this metabolic branch is the hydrolytic cleavage of the ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This reaction is catalyzed by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase .[1][7] The enzyme facilitates the addition of water and subsequent C-C bond cleavage, resulting in the formation of the linear compound 3-hydroxypimelyl-CoA.[1] This product then enters the lower part of the benzoyl-CoA degradation pathway, which ultimately yields acetyl-CoA for central metabolism.[8]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the enzymes involved in the metabolism of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA. It is important to note that detailed kinetic data for the enzymes from Thauera aromatica with their physiological substrates are limited in the literature.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Specific Activity (U mg-1) | Reference(s) |
| Dienoyl-CoA hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | - | [9] |
| Dienoyl-CoA hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | - | [9] |
| Dienoyl-CoA hydratase | Thauera aromatica | Cyclohexa-1,5-diene-1-carbonyl-CoA | - | - | 15 | [4] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 1,2-Cyclohexanedione (non-physiological) | >20,000 | - | - | [9] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 2-Bromo-cyclohexanone (non-physiological) | >20,000 | - | - | [9] |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | 2-Chloro-cyclohexanone (non-physiological) | >20,000 | - | - | [9] |
Note: The specific activity for Dienoyl-CoA hydratase from Thauera aromatica was determined in cell extracts.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
